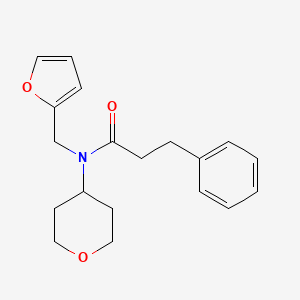![molecular formula C22H21N3O5 B2954682 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-76-4](/img/structure/B2954682.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl group linked by an oxalamide moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Quinoxalines, for example, are nitrogen-embedded heterocyclic compounds recognized for their versatile pharmacological applications. The synthesis and characterization of such compounds often involve advanced techniques like NMR, MS, IR, UV-vis spectroscopy, and X-ray crystallography to determine their structural and electronic properties, which are essential for understanding their reactivity and potential applications in medicinal chemistry (Faizi et al., 2018).
Biological Evaluation
Quinoxaline derivatives have been extensively studied for their biological activities, including their potential as antitrypanosomal drugs, highlighting the significance of structural modifications in enhancing biological activity and specificity (Cerecetto et al., 1999). These studies often involve in vitro assays to determine the inhibitory concentrations of compounds against specific biological targets, providing valuable insights into their therapeutic potential.
Antioxidant Enzyme Interactions
The interactions of quinone-related compounds with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) have been a subject of interest due to their implications in oxidative stress and cellular protection mechanisms. Compounds that can modulate the activity of such enzymes could have significant therapeutic applications in managing oxidative stress-related diseases (Ross, 2005).
Drug Delivery Systems
The development of novel drug delivery systems using quinone-based structures has also been explored. For example, the synthesis of a tripartite quinone-based drug delivery system aimed at releasing targeted therapeutic agents upon reduction by NQO1 illustrates the innovative approaches in utilizing these compounds for therapeutic purposes (Volpato et al., 2007).
Direcciones Futuras
The compound could potentially be further studied for its anticancer properties, as related compounds have shown promising results . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-19-6-4-15-10-16(9-14-2-1-7-25(19)20(14)15)24-22(28)21(27)23-11-13-3-5-17-18(8-13)30-12-29-17/h3,5,8-10H,1-2,4,6-7,11-12H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEANQCBLRDXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)
![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)
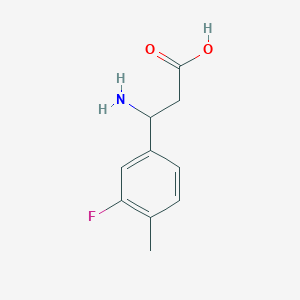
![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)
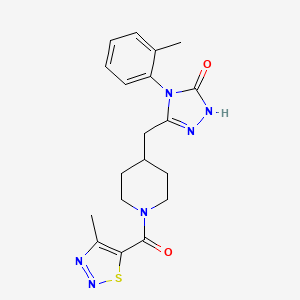
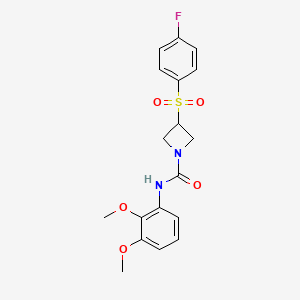
![Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2954605.png)
![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2954608.png)
![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)
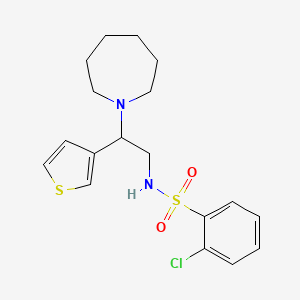
![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2954614.png)
![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide](/img/structure/B2954617.png)
![3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2954619.png)
